molecular formula C10H9ClF3N B15258080 3,3,3-trifluoro-N-(3-methylphenyl)propanimidoyl chloride

3,3,3-trifluoro-N-(3-methylphenyl)propanimidoyl chloride

Cat. No.: B15258080
M. Wt: 235.63 g/mol
InChI Key: KVVOQMNNFJPZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-N-(3-methylphenyl)propanimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(3-methylphenyl)propanimidoyl chloride typically involves the reaction of 3,3,3-trifluoropropionyl chloride with 3-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the imidoyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(3-methylphenyl)propanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under specific conditions to achieve the desired oxidation state.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide, while reduction may produce an amine.

Scientific Research Applications

3,3,3-Trifluoro-N-(3-methylphenyl)propanimidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(3-methylphenyl)propanimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide
  • 3,3,3-Trifluoropropionyl chloride
  • 3,3,3-Trifluoropropene

Uniqueness

3,3,3-Trifluoro-N-(3-methylphenyl)propanimidoyl chloride is unique due to the presence of both trifluoromethyl and methylphenyl groups, which confer distinct chemical properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

3,3,3-trifluoro-N-(3-methylphenyl)propanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-7-3-2-4-8(5-7)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3

InChI Key

KVVOQMNNFJPZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C(CC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.